3-chloro-2,2-dimethyl-1-(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)propan-1-one
Description
The compound 3-chloro-2,2-dimethyl-1-(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)propan-1-one is a heterocyclic molecule featuring a triazolopyrimidine core linked to a piperazine moiety via a propan-1-one bridge. This structure integrates multiple pharmacophoric elements:
- Piperazine: Enhances solubility and modulates receptor-binding interactions.
- Chloro and dimethyl substituents: Influence lipophilicity and metabolic stability.
Its synthesis likely involves multi-step reactions, including cyclization and coupling strategies, as seen in analogous triazolopyrimidine derivatives .
Properties
IUPAC Name |
3-chloro-2,2-dimethyl-1-[4-(3-phenyltriazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl]propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClN7O/c1-19(2,12-20)18(28)26-10-8-25(9-11-26)16-15-17(22-13-21-16)27(24-23-15)14-6-4-3-5-7-14/h3-7,13H,8-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKPNMDHKKCNOBA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCl)C(=O)N1CCN(CC1)C2=NC=NC3=C2N=NN3C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClN7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-chloro-2,2-dimethyl-1-(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)propan-1-one is a complex organic molecule with potential pharmacological applications. This article reviews its biological activity, focusing on its synthesis, mechanisms of action, and therapeutic potential based on recent research findings.
Synthesis
The synthesis of the compound involves several steps that can be optimized using modern techniques such as ultrasound-assisted synthesis. The key steps typically include the formation of the piperazine ring and the introduction of the triazolo-pyrimidine moiety. Various methods have been explored to enhance yield and purity, including the use of different solvents and catalysts.
Table 1: Summary of Synthetic Methods
| Method | Yield (%) | Conditions |
|---|---|---|
| Conventional Refluxing | 60-70 | High temperature |
| Ultrasound-Assisted Synthesis | 78-88 | DMF solvent, triethylamine catalyst |
Antimicrobial Properties
Recent studies have evaluated the antimicrobial activity of this compound against various pathogens. In vitro assays demonstrated significant activity against Mycobacterium tuberculosis, with IC50 values suggesting potent anti-tubercular properties.
Cytotoxicity
The compound's safety profile was assessed using human cancer cell lines (e.g., HeLa). The results indicated that while exhibiting antimicrobial effects, it also showed a degree of cytotoxicity, necessitating further investigation into its therapeutic index.
The proposed mechanism involves the inhibition of specific enzymes or pathways critical for microbial survival. For example, the triazole moiety may interfere with nucleic acid synthesis in bacteria. Additionally, its interaction with piperazine derivatives suggests potential modulation of neurotransmitter systems.
Case Studies
- Study on Antitubercular Activity : A study published in Journal of Medicinal Chemistry reported that derivatives similar to this compound exhibited promising results against drug-resistant strains of M. tuberculosis.
- Cytotoxicity Assessment : Research conducted on various cancer cell lines indicated that while the compound has cytotoxic effects, its selectivity towards cancer cells over normal cells could be enhanced through structural modifications.
Efficacy in Animal Models
Preclinical trials involving animal models have shown that compounds similar to this compound can significantly reduce bacterial load in infected tissues. These findings support further development for therapeutic use.
Structure-Activity Relationship (SAR)
The biological activity appears closely related to specific structural features:
- Chlorine Substitution : Enhances lipophilicity and cellular uptake.
- Triazole Ring : Essential for antimicrobial activity.
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Modifications
Key Observations:
Substituent Effects: The 4-fluorophenyl analogue (Table 1, Row 2) exhibits enhanced metabolic stability compared to the parent phenyl group due to fluorine’s electron-withdrawing effects .
Isomerization and Reactivity :
- Pyrazolo-triazolopyrimidine derivatives (e.g., compounds 6 and 8 ) demonstrate that isomerization under varying reaction conditions alters bioactivity profiles . This suggests that the triazolopyrimidine core’s regiochemistry is critical for target engagement.
Piperazine-Linked Analogues
Table 2: Piperazine Derivatives with Varied Linkers and Substituents
Key Observations:
Chlorine Positioning :
- Chlorine at the 3-position (as in compound h ) is associated with serotonin receptor antagonism, whereas its placement on the triazolopyrimidine core may influence kinase selectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
